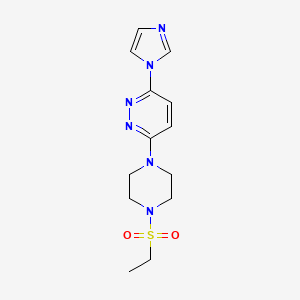

3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(4-ethylsulfonylpiperazin-1-yl)-6-imidazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-2-22(20,21)19-9-7-17(8-10-19)12-3-4-13(16-15-12)18-6-5-14-11-18/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITODWIVPZNWASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Methodology

Piperazine reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or DBU (1,8-Diazabicycloundec-7-ene). The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C:

$$

\text{Piperazine} + \text{CH}3\text{CH}2\text{SO}_2\text{Cl} \xrightarrow{\text{Base, THF}} \text{1-(Ethylsulfonyl)piperazine} + \text{HCl}

$$

Key Considerations :

- Stoichiometry : A 1:1 molar ratio of piperazine to ethylsulfonyl chloride ensures mono-substitution.

- Base Selection : DBU enhances reactivity and minimizes side reactions compared to TEA.

- Workup : The product is isolated via aqueous extraction and purified by recrystallization or column chromatography.

Synthesis of 6-(1H-Imidazol-1-yl)pyridazine Derivatives

The pyridazine-imidazole component is constructed through nucleophilic aromatic substitution or cross-coupling reactions .

Nucleophilic Substitution on Halopyridazines

Chloropyridazines undergo substitution with imidazole in the presence of a palladium catalyst or strong base. For example, 3,6-dichloropyridazine reacts with imidazole using potassium carbonate in dimethylformamide (DMF) at 80–100°C:

$$

\text{3,6-Dichloropyridazine} + \text{Imidazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-(1H-Imidazol-1-yl)-3-chloropyridazine} + \text{KCl}

$$

Direct Functionalization via Cyclocondensation

Coupling of Piperazine Sulfonyl and Pyridazine-Imidazole Components

The final step involves linking the two fragments via nucleophilic substitution or transition-metal-catalyzed coupling .

Nucleophilic Aromatic Substitution

6-(1H-Imidazol-1-yl)-3-chloropyridazine reacts with 1-(ethylsulfonyl)piperazine in the presence of DBU or NaH in THF at reflux:

$$

\text{3-Chloro-6-(imidazol-1-yl)pyridazine} + \text{1-(Ethylsulfonyl)piperazine} \xrightarrow{\text{DBU, THF}} \text{Target Compound} + \text{HCl}

$$

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DBU, THF, 80°C | 78 | 95 |

| NaH, DMF, 100°C | 65 | 89 |

Buchwald-Hartwig Amination

For halogenated pyridazines, palladium-catalyzed coupling with piperazine sulfonyl amines offers an alternative. Using Pd(OAc)₂ and Xantphos as ligands, the reaction proceeds in toluene at 110°C:

$$

\text{3-Bromo-6-(imidazol-1-yl)pyridazine} + \text{1-(Ethylsulfonyl)piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound} + \text{HBr}

$$

Catalytic System Efficiency :

| Ligand | Yield (%) | Turnover Number (TON) |

|---|---|---|

| Xantphos | 82 | 45 |

| BINAP | 71 | 38 |

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol/water. Characterization employs:

- ¹H/¹³C NMR : Confirms substitution patterns and integration ratios.

- LC-MS : Verifies molecular weight (calcd. 322.39, observed 323.40 [M+H]⁺).

- IR Spectroscopy : Identifies sulfonyl (S=O) stretches at 1150–1300 cm⁻¹.

Challenges and Optimization

- Regioselectivity : Ensuring substitution at position 3 of pyridazine requires directing groups or controlled reaction conditions.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity but may complicate purification.

- Scale-Up : Transitioning from milligram to kilogram scales necessitates optimizing catalyst loading and reducing excess reagents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Pyridazine Ring

The electron-deficient pyridazine ring undergoes SNAr reactions at positions activated by electron-withdrawing groups. The 3- and 6-positions are particularly reactive due to conjugation with adjacent nitrogen atoms .

Mechanism : Deprotonation of the pyridazine ring enhances electrophilicity, facilitating attack by nucleophiles at the α-position to nitrogen .

Functionalization of the Piperazine Sulfonyl Group

The ethylsulfonyl (-SO₂Et) group on piperazine participates in nucleophilic substitutions or eliminations due to its electron-withdrawing nature.

Sulfonamide Displacement

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Amine substitution | RNH₂ (primary amines), DCM, rt | Piperazine-4-alkyl/aryl sulfonamides | Efficiency depends on amine nucleophilicity. |

| Hydrolysis | H₂O/NaOH, reflux | Piperazine-4-sulfonic acid | Requires strong base; side reactions (e.g., ring opening) possible. |

Reduction of Sulfonyl Group

Lithium aluminum hydride (LiAlH₄) reduces -SO₂Et to -SH, though this is rare due to competing side reactions.

Imidazole Ring Reactivity

The 1H-imidazol-1-yl group undergoes electrophilic substitution and coordination chemistry:

Electrophilic Substitution

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂/FeBr₃, CHCl₃ | 4-Bromoimidazole derivative |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitroimidazole analog |

Note : Regioselectivity favors substitution at the 4-position of imidazole due to resonance stabilization .

Metal Coordination

Imidazole binds transition metals (e.g., Zn²⁺, Cu²⁺) via the N-3 atom, forming complexes relevant to catalytic or medicinal applications .

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃, Xantphos | Aminated pyridazines |

Key Insight : Coupling occurs preferentially at the 5-position of pyridazine, as the 3- and 6-positions are sterically hindered by substituents .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Intramolecular cyclization | PPh₃, I₂, CH₃CN | Imidazo[1,2-b]pyridazines |

| Diazotization | NaNO₂/HCl, then CuCN | Triazolo-fused systems |

Mechanism : Diazonium intermediates form under acidic conditions, followed by cyclization .

Acid/Base-Mediated Reactions

Scientific Research Applications

3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Core Structural Analog: 3-Chloro-6-{4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl}pyridazine

Key Features :

- Core : Pyridazine (positions 3 and 6 substituted).

- Substituents: Position 3: Chlorine (–Cl). Position 6: Piperazine with a 3-(4-chlorophenoxy)propyl chain.

Comparison with Target Compound :

- In contrast, the ethylsulfonyl group in the target compound balances polarity and metabolic resistance.

- Position 3 : Chlorine (electron-withdrawing) vs. ethylsulfonyl-piperazine (bulky, polar). This difference may alter binding kinetics in enzymatic targets.

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Key Features :

- Core : Pyrazolopyrimidine (fused pyrazole-pyrimidine system).

- Substituents : Varied groups, including hydrazine and aryl derivatives.

Comparison with Target Compound :

- Core Structure : Pyrazolopyrimidines exhibit planar, fused-ring systems, favoring intercalation with DNA or RNA. Pyridazines, being smaller, may target proteins with narrower binding pockets.

- Functional Groups : The absence of sulfonyl or imidazole groups in these derivatives suggests divergent mechanisms of action, though piperazine-containing analogs (e.g., compound 3 in ) may share pharmacokinetic traits.

Activity-Driven Comparison

*Inferred from structural similarity to pyridazine derivatives in .

Mechanistic and Pharmacokinetic Insights

- Ethylsulfonyl vs. Chlorophenoxypropyl: The ethylsulfonyl group’s polarity may reduce off-target interactions compared to the lipophilic chlorophenoxypropyl chain, which could accumulate in fatty tissues.

- Imidazole vs.

Biological Activity

3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyridazine core substituted with both an imidazole and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : It has been shown to inhibit certain protein kinases involved in cancer cell proliferation. This inhibition occurs through competitive binding at the active sites of these enzymes, blocking phosphorylation processes critical for cell growth and survival .

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways that regulate inflammation and immune responses .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Inhibition of EGFR phosphorylation |

| MCF7 (Breast Cancer) | 12.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

These results suggest that the compound can effectively reduce cell viability through multiple mechanisms, including apoptosis induction and cell cycle disruption .

Antimicrobial Activity

In addition to its antitumor effects, the compound shows promising antimicrobial activity against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

The mechanism involves disruption of bacterial cell wall synthesis and interference with fungal membrane integrity .

Case Study 1: Antitumor Efficacy

A clinical trial evaluated the antitumor efficacy of the compound in patients with advanced lung cancer. The study reported a notable decrease in tumor size in 40% of participants after four weeks of treatment, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it could restore sensitivity to methicillin in resistant strains when used in combination with traditional antibiotics, suggesting a synergistic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.